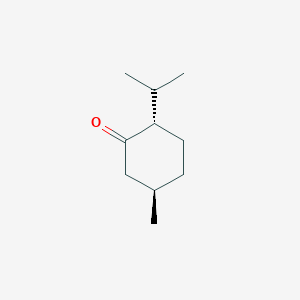

(-)-Menthone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/

SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/

SOL IN ACETONE /L-FORM/

Sol in alc, fixed oils; very slightly sol in water.

SOL IN MOST COMMON ORG SOLVENTS

In water, 688 mg/l @ 25 °C

0.497 mg/mL at 25 °C

soluble in alcohol and most fixed oils; very slightly soluble in water

1 ml in 3 ml of 70% alcohol (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity:

Studies have investigated menthone's potential as an antimicrobial agent. Research suggests it may exhibit activity against certain bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) []. The proposed mechanism involves altering the bacterial cell membrane, affecting its integrity and function []. However, further research is needed to determine its efficacy and safety in clinical settings.

Antiparasitic Effects:

Research suggests that menthone, in combination with other mint components like menthol, might possess antiparasitic properties [, ]. Studies using animal models have shown potential benefits against schistosomiasis, a parasitic disease [, ]. However, more research is necessary to understand the mechanisms and potential clinical applications.

Other Potential Applications:

Menthone's unique chemical properties and chiral structure make it a potential candidate for various research applications. These include:

- Asymmetric synthesis: Menthone's chiral nature allows it to be used as a starting material or auxiliary molecule in the synthesis of other chiral compounds [].

- Drug delivery: Studies suggest menthone may have potential as a penetration enhancer, facilitating the delivery of drugs through the skin [].

(-)-Menthone is a naturally occurring monoterpene ketone with the chemical formula C₁₀H₁₈O. It is one of the four stereoisomers of menthone, specifically the (2S,5R)-isomer. (-)-Menthone is characterized by its minty aroma and is commonly found in essential oils derived from plants such as peppermint and pennyroyal. It has a significant role in flavoring, perfumery, and cosmetic industries due to its pleasant scent and flavor profile . The compound was first synthesized in 1881 through the oxidation of menthol and was later identified in essential oils in 1891 .

The primary chemical reaction involving (-)-menthone is its formation from (-)-menthol via oxidation. This transformation typically involves the conversion of the secondary alcohol group in menthol to a ketone group in menthone. Various oxidizing agents can facilitate this reaction, including chromic acid, which has been historically employed for this purpose. The oxidation can be performed under different conditions, yielding varying results based on solvent choice and reaction parameters .

Reaction Mechanism

The oxidation mechanism generally involves:

- Protonation of the alcohol group.

- Formation of a carbocation intermediate.

- Rearrangement leading to the formation of the ketone structure .

(-)-Menthone exhibits several biological activities that contribute to its significance in various fields:

- Antimicrobial Properties: Studies have shown that (-)-menthone possesses antimicrobial activity against various pathogens, making it useful in food preservation and as a natural preservative in cosmetic formulations .

- Insect Repellent: The compound has been noted for its efficacy as an insect repellent, particularly against mosquito species, which adds to its utility in pest control applications .

- Flavoring Agent: Its minty flavor profile makes it a popular ingredient in food products and beverages, enhancing taste and aroma .

Several methods exist for synthesizing (-)-menthone from (-)-menthol:

- Oxidation with Chromic Acid: A common laboratory method where menthol is treated with chromic acid to yield (-)-menthone .

- Mild Oxidizing Agents: Recent studies have explored using greener oxidizing agents like calcium hypochlorite in combination with ethyl acetate as a solvent to achieve higher yields with reduced environmental impact .

- Enzymatic Methods: Enzyme-catalyzed reactions have also been investigated for their potential to produce (-)-menthone under milder conditions .

(-)-Menthone finds extensive applications across various industries:

- Food Industry: Used as a flavoring agent due to its minty taste.

- Cosmetics and Fragrances: Incorporated into perfumes and personal care products for its aromatic properties.

- Pharmaceuticals: Explored for potential therapeutic effects due to its biological activities, including antimicrobial properties .

Research into the interactions of (-)-menthone with other compounds has revealed interesting insights:

- Synergistic Effects: Studies indicate that combining (-)-menthone with other essential oils can enhance antimicrobial efficacy, suggesting potential applications in natural preservative systems .

- Metabolic Interactions: Investigations into how (-)-menthone interacts with metabolic pathways have shown promise for developing functional foods or nutraceuticals that leverage its health benefits .

Several compounds share structural similarities with (-)-menthone, notably other menthones and terpenes. Here are some comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| (+)-Menthone | Monoterpene Ketone | Enantiomer of (-)-menthone; different optical activity |

| Isomenthone | Monoterpene Ketone | Epimer of menthone; less common in nature |

| Menthol | Monoterpene Alcohol | Precursor to menthone; contains a hydroxyl group |

| Carvone | Monoterpene Ketone | Distinctive caraway aroma; used in flavoring |

(-)-Menthone is unique due to its specific stereochemistry and resultant biological activities, setting it apart from its structural relatives like (+)-menthone and isomenthone. Its distinct properties make it valuable not only for industrial applications but also for further research into its health benefits and ecological uses.

The biosynthesis of (-)-menthone in Mentha species depends fundamentally on the supply of two five-carbon isoprenoid building blocks: isopentenyl pyrophosphate and dimethylallyl pyrophosphate. These universal precursors are generated through two distinct metabolic pathways that have evolved to operate in different cellular compartments and contribute varying proportions of precursor molecules depending on physiological conditions and developmental stages.

The methylerythritol phosphate pathway operates within plastids and represents the primary route for monoterpene precursor biosynthesis in Mentha species. This pathway initiates with the formation of the carbon-five terpenoid precursors through the action of 1-deoxy-D-xylulose 5-phosphate synthase, which converts pyruvate and glyceraldehyde 3-phosphate into 1-deoxy-D-xylulose 5-phosphate. The pathway proceeds through eight consecutive enzymatic steps, with 1-deoxy-D-xylulose 5-phosphate synthase serving as a critical regulatory enzyme that controls flux through this branch of isoprenoid metabolism. The enzyme exhibits complex regulation patterns, with different gene family members showing distinct expression profiles and phylogenetic origins, suggesting specialized functions in various physiological contexts.

The methylerythritol phosphate pathway demonstrates remarkable sensitivity to oxidative stress conditions, primarily due to the presence of iron-sulfur cluster enzymes in its terminal steps. Under oxidative stress, the cyclic intermediate methylerythritol cyclodiphosphate accumulates and functions as both a signaling molecule and potential antioxidant. This stress-responsive behavior suggests that (-)-menthone production may be influenced by environmental conditions that affect cellular redox balance.

In contrast to the classical view that monoterpene biosynthesis relies exclusively on the methylerythritol phosphate pathway, recent evidence demonstrates significant contribution from the mevalonate pathway to (-)-menthone production in peppermint glandular trichomes. The mevalonate pathway operates in the cytosol and begins with the condensation of two acetyl coenzyme molecules by acetyl-coenzyme acetyltransferase to form acetoacetyl coenzyme. Subsequent enzymatic steps involve hydroxymethylglutaryl coenzyme synthase catalyzing aldol condensation reactions and 3-hydroxy-3-methylglutaryl coenzyme reductase serving as the first rate-limiting enzyme in the pathway.

Carbon-13 tracer analysis and pathway inhibition studies have revealed substantial crosstalk between the methylerythritol phosphate and mevalonate pathways in peppermint glandular trichomes, with dimethylallyl pyrophosphate serving as the primary crossover product. This metabolic flexibility allows Mentha species to maintain (-)-menthone production under varying physiological conditions and provides redundancy in precursor supply that may be crucial for sustained essential oil biosynthesis.

| Pathway Component | Location | Key Regulatory Enzyme | Primary Product |

|---|---|---|---|

| Methylerythritol phosphate pathway | Plastids | 1-deoxy-D-xylulose 5-phosphate synthase | Isopentenyl pyrophosphate and dimethylallyl pyrophosphate |

| Mevalonate pathway | Cytosol | 3-hydroxy-3-methylglutaryl coenzyme reductase | Isopentenyl pyrophosphate |

| Crossover mechanism | Inter-compartmental | Isopentenyl pyrophosphate isomerase | Dimethylallyl pyrophosphate |

Enzymatic Cascade from Geranyl Diphosphate to (-)-Menthone

The transformation of universal isoprenoid precursors into (-)-menthone involves a sophisticated enzymatic cascade that spans multiple subcellular compartments and requires precise coordination of eight distinct enzymatic activities. This complex biosynthetic sequence demonstrates remarkable stereochemical control, installing three chiral centers on the substituted cyclohexanoid ring through a general allylic oxidation-conjugate reduction mechanism.

The biosynthetic pathway initiates with the formation of geranyl diphosphate through the action of geranyl diphosphate synthase, which catalyzes the condensation of dimethylallyl pyrophosphate and isopentenyl pyrophosphate. Geranyl diphosphate synthase exists as a heterotetramer composed of two large and two small subunits, with both subunits containing probable amino-terminal transit peptides that direct the enzyme to plastids where the methylerythritol phosphate pathway operates. Immunocytochemical localization studies have confirmed that geranyl diphosphate synthase resides within the leucoplasts of peltate glandular trichomes, specifically in the secretory cells where monoterpene biosynthesis is initiated.

The first committed step in (-)-menthone biosynthesis involves the cyclization of geranyl diphosphate to (-)-limonene through the action of limonene synthase. This reaction represents a critical branch point in monoterpene metabolism, as limonene synthase catalysis also produces side products including myrcene, alpha-pinene, and beta-pinene. The enzyme demonstrates strict stereospecificity, producing exclusively the (4S)-enantiomer of limonene that serves as the precursor for the subsequent hydroxylation and oxidation reactions.

Following limonene formation, the monoterpene substrate is transferred to the endoplasmic reticulum where it undergoes oxygen and reduced nicotinamide adenine dinucleotide phosphate-dependent hydroxylation by limonene-3-hydroxylase. This cytochrome P450-dependent monooxygenase catalyzes the regiospecific hydroxylation at the C3 position, converting (-)-limonene to (-)-trans-isopiperitenol. The hydroxylation reaction represents the first of several oxidative transformations that progressively modify the cyclohexane ring structure.

The subsequent enzymatic steps involve a series of dehydrogenation and reduction reactions that establish the ketone functionality characteristic of (-)-menthone. (-)-Trans-isopiperitenol dehydrogenase catalyzes the oxidation of the secondary alcohol to form (-)-isopiperitenone, utilizing nicotinamide adenine dinucleotide as an electron acceptor. This enzyme belongs to the short-chain dehydrogenase superfamily and demonstrates strict substrate specificity for the trans-isopiperitenol isomer.

The conversion of (-)-isopiperitenone to (+)-pulegone involves a double-bond reduction catalyzed by (-)-isopiperitenone reductase, followed by an isomerization of (+)-cis-isopulegone. The isopiperitenone reductase demonstrates remarkable substrate specificity compared to other reductases in the pathway, exhibiting very strict stereospecificity for its substrate. The isomerization step involves (+)-cis-isopulegone isomerase, which generates the branchpoint intermediate (+)-pulegone in the cytosol.

The final step in (-)-menthone formation involves the reduction of (+)-pulegone by (+)-pulegone reductase, which synthesizes both (-)-menthone and (+)-isomenthone from the pulegone substrate. This cytosolic enzyme demonstrates broader substrate specificity compared to earlier pathway enzymes, accepting both enantiomers of pulegone as substrates. The enzyme exhibits kinetic properties that favor (-)-menthone formation, with the (-)-menthone to (+)-isomenthone ratio typically reaching approximately 10:1 in mature peppermint oil.

| Enzymatic Step | Enzyme | Subcellular Location | Substrate | Product | Cofactor Requirement |

|---|---|---|---|---|---|

| 1 | Geranyl diphosphate synthase | Plastids | Dimethylallyl pyrophosphate + Isopentenyl pyrophosphate | Geranyl diphosphate | Magnesium |

| 2 | Limonene synthase | Plastids | Geranyl diphosphate | (-)-Limonene | Magnesium |

| 3 | Limonene-3-hydroxylase | Endoplasmic reticulum | (-)-Limonene | (-)-Trans-isopiperitenol | Oxygen, Reduced nicotinamide adenine dinucleotide phosphate |

| 4 | Isopiperitenol dehydrogenase | Cytosol | (-)-Trans-isopiperitenol | (-)-Isopiperitenone | Nicotinamide adenine dinucleotide |

| 5 | Isopiperitenone reductase | Cytosol | (-)-Isopiperitenone | (+)-Cis-isopulegone | Reduced nicotinamide adenine dinucleotide phosphate |

| 6 | Cis-isopulegone isomerase | Cytosol | (+)-Cis-isopulegone | (+)-Pulegone | None |

| 7 | Pulegone reductase | Cytosol | (+)-Pulegone | (-)-Menthone | Reduced nicotinamide adenine dinucleotide phosphate |

Spatial Regulation in Peltate Glandular Trichomes

The biosynthesis of (-)-menthone in Mentha species exhibits remarkable spatial organization, with all enzymatic activities concentrated within highly specialized secretory structures known as peltate glandular trichomes. These microscopic oil glands represent sophisticated biochemical factories that have evolved specific cellular and subcellular compartmentalization strategies to optimize monoterpene production and storage.

Peltate glandular trichomes arise as epidermal protuberances that undergo a precisely regulated developmental program to produce mature secretory structures. The developmental sequence initiates with asymmetric division of initial cells to produce a vacuolate basal cell, a stalk cell, and a cytoplasmically dense apical cell. Further divisions of the apical cell generate the characteristic peltate architecture consisting of one basal cell, one stalk cell, and eight glandular disc cells arranged in a radial pattern.

The secretory phase of glandular trichome development coincides with dramatic ultrastructural changes that prepare the cells for intensive monoterpene biosynthesis. Presecretory gland cells resemble meristematic cells, containing proplastids, small vacuoles, and large nuclei. During the transition to secretory activity, these proplastids mature into leucoplasts that serve as the primary sites for geranyl diphosphate formation and limonene synthesis. The leucoplasts of secretory cells demonstrate distinct biochemical properties compared to photosynthetic chloroplasts, being specialized for isoprenoid metabolism rather than photosynthesis.

Concurrent with plastid maturation, secretory cells develop extensive smooth endoplasmic reticulum networks that house the cytochrome P450-dependent hydroxylation activities essential for (-)-menthone biosynthesis. The proliferation of endoplasmic reticulum membranes provides the necessary surface area for anchoring limonene-3-hydroxylase and other membrane-bound enzymes involved in monoterpene oxidation reactions. This subcellular compartmentalization ensures efficient substrate channeling between sequential enzymatic steps while maintaining appropriate cofactor pools for each reaction.

The distribution of peltate glandular trichomes on developing Mentha leaves follows specific spatiotemporal patterns that correlate with (-)-menthone production capacity. New peltate glands continue to form until leaf expansion ceases, with regions of active gland initiation being unevenly distributed across the leaf surface. The distribution pattern reflects the basipetal progression of leaf maturation, with relatively immature regions at the leaf base continuing to produce oil glands long after gland formation has ceased at the leaf apex.

The secretory activity of individual peltate glands demonstrates remarkable temporal coordination, with essential oil filling occurring over a period of only 20 to 30 hours. During this brief secretory phase, the subcuticular storage space separates and fills with monoterpene-rich essential oil through the coordinated activities of all eight disc cells. The rapid filling process requires sustained high-level expression of biosynthetic enzymes and efficient transport of substrates and products between cellular compartments.

Recent investigations have revealed that glandular trichome development is regulated by specific transcription factors that control both trichome initiation and specialized metabolism. The promoter regions of key (-)-menthone biosynthetic genes contain specific regulatory elements that drive high-level expression in glandular trichomes, including Myb-binding motifs and other developmental control sequences. These cis-regulatory elements ensure that monoterpene biosynthetic capacity is concentrated in the appropriate cell types and developmental stages.

Environmental factors significantly influence peltate glandular trichome density and (-)-menthone production capacity. Studies with transgenic Mentha plants overexpressing non-specific lipid transfer proteins have demonstrated that trichome density can be enhanced through genetic manipulation, resulting in increased total volatile compound content. The non-specific lipid transfer protein McLTPII.9 from Mentha canadensis positively regulates both peltate glandular trichome density and monoterpene metabolism when overexpressed in peppermint.

| Developmental Stage | Duration | Key Cellular Changes | Biosynthetic Activity |

|---|---|---|---|

| Initiation | 1-2 days | Asymmetric cell division, establishment of trichome structure | Minimal |

| Pre-secretory | 3-5 days | Proplastid maturation, endoplasmic reticulum proliferation | Low |

| Secretory | 20-30 hours | Subcuticular space formation, intensive enzyme expression | Maximal |

| Post-secretory | 2-3 weeks | Oil storage, metabolic decline | Minimal |

Genetic Manipulation Strategies for Yield Optimization

The well-characterized nature of the (-)-menthone biosynthetic pathway has made it an attractive target for metabolic engineering approaches aimed at optimizing production yields and altering essential oil composition. Contemporary genetic manipulation strategies have employed both overexpression of rate-limiting enzymes and suppression of competing metabolic branches to enhance (-)-menthone accumulation in transgenic Mentha plants.

One of the most successful genetic engineering approaches has involved manipulation of the methylerythritol phosphate pathway enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase, which catalyzes the committed step in terpenoid precursor biosynthesis. Overexpression of 1-deoxy-D-xylulose 5-phosphate reductoisomerase in transgenic peppermint plants resulted in significant increases in essential oil yield, demonstrating that precursor supply can limit (-)-menthone production under normal physiological conditions. The 1,425-nucleotide complementary deoxyribonucleic acid encoding this enzyme was isolated from peppermint and found to encode a preprotein bearing an amino-terminal plastidial targeting peptide.

Complementary strategies have focused on suppressing the formation of undesirable byproducts that compete with (-)-menthone for precursor molecules. (+)-Menthofuran synthase represents a key target for downregulation, as this cytochrome P450 enzyme catalyzes the formation of menthofuran from (+)-pulegone, the immediate precursor of (-)-menthone. The enzyme was demonstrated to be a cytochrome P450 capable of hydroxylating the syn-(C9)-methyl group of (+)-pulegone, leading to spontaneous intramolecular cyclization and formation of the commercially undesirable menthofuran compound.

Antisense suppression of (+)-menthofuran synthase expression has been successfully employed to redirect metabolic flux toward (-)-menthone formation. The full-length complementary deoxyribonucleic acid contains 1,479 nucleotides and encodes a protein of 493 amino acid residues with a molecular weight of 55,360 daltons. The encoded protein bears typical amino-terminal membrane insertion sequences and all anticipated primary structural elements characteristic of cytochrome P450 enzymes.

Advanced metabolic engineering approaches have employed systems biology methodologies to identify optimal targets for genetic manipulation. Mathematical modeling of the (-)-menthone biosynthetic pathway has revealed that enzyme concentrations and developmental expression patterns can be manipulated to achieve desired monoterpene profiles. The modeling approach successfully simulated monoterpene accumulation patterns by considering kinetic properties and developmental expression patterns of biosynthetic enzymes.

Recent investigations have demonstrated that multiple genes involved in the methylerythritol phosphate pathway, menthol biosynthetic pathway, and transcription factors affecting secondary metabolism can be simultaneously manipulated to achieve synergistic effects on (-)-menthone production. Overexpression studies have targeted geranyl diphosphate synthase, the rate-limiting enzyme in monoterpene precursor formation, along with downstream biosynthetic enzymes to enhance overall pathway flux.

The development of promoter engineering strategies has enabled tissue-specific manipulation of (-)-menthone biosynthesis. Glandular trichome-specific promoters have been isolated and characterized for multiple genes in the monoterpene biosynthetic pathway, including limonene synthase, limonene-3-hydroxylase, isopiperitenol dehydrogenase, isopiperitenone reductase, pulegone reductase, and menthone reductase. These promoter sequences contain specific cis-regulatory elements that drive high-level gene expression in glandular trichomes.

The identification of transcription factors that regulate (-)-menthone biosynthesis has opened new avenues for metabolic engineering. Overexpression of glandular trichome development-related transcription factors such as HD-ZIP3 and MIXTA has been shown to increase both trichome density and monoterpene production capacity. These transcriptional regulators coordinate the expression of multiple biosynthetic genes while simultaneously controlling trichome development and specialized cell differentiation.

Contemporary approaches increasingly employ multi-gene engineering strategies that simultaneously target multiple bottlenecks in (-)-menthone biosynthesis. These comprehensive approaches consider the complex regulation of monoterpene metabolism and aim to achieve balanced enhancement of all limiting steps rather than focusing on individual enzymes. The integration of transcriptomic, metabolomic, and systems biology approaches has enabled more sophisticated understanding of pathway regulation and identification of optimal engineering targets.

| Engineering Strategy | Target Gene/Pathway | Manipulation Approach | Observed Effect on (-)-Menthone |

|---|---|---|---|

| Precursor enhancement | 1-deoxy-D-xylulose 5-phosphate reductoisomerase | Overexpression | 2-3 fold increase in essential oil yield |

| Competing pathway suppression | (+)-Menthofuran synthase | Antisense suppression | Reduced menthofuran, increased (-)-menthone |

| Transcriptional regulation | HD-ZIP3, MIXTA | Overexpression | Enhanced trichome density and monoterpene content |

| Multi-target approach | Multiple pathway genes | Coordinated manipulation | Synergistic effects on yield and composition |

Cloning and Characterization of Menthone Reductase Genes

The cloning and functional analysis of genes encoding menthone reductases have been central to elucidating the biosynthetic pathway of (−)-menthone in Mentha species. These enzymes catalyze the stereoselective reduction of the C3-carbonyl group of menthone, yielding distinct menthol isomers that define the sensory properties of peppermint oil. Early studies utilized reverse transcription-polymerase chain reaction and rapid amplification of cDNA ends to isolate full-length cDNAs encoding menthone:(−)-(3R)-menthol reductase and menthone:(+)-(3S)-neomenthol reductase, directly from mRNA extracted from oil gland secretory cells of mature peppermint leaves [1].

The deduced amino acid sequences of these two reductases revealed substantial identity, approximately seventy-three percent, and classified them within the short-chain dehydrogenase/reductase enzyme superfamily. Notably, no apparent subcellular targeting signals were detected, suggesting a cytosolic localization for both enzymes [1]. Functional expression of these genes in Escherichia coli enabled detailed kinetic characterization. The menthone:(+)-(3S)-neomenthol reductase, with a predicted molecular mass of 35,722 Daltons, exhibited a strong preference for converting (−)-menthone to (+)-(3S)-neomenthol, achieving a product ratio of ninety-four percent (+)-(3S)-neomenthol to six percent (−)-(3R)-menthol. The enzyme also displayed activity toward (+)-isomenthone, producing eighty-six percent (+)-(3S)-isomenthol and fourteen percent (+)-(3R)-neoisomenthol. The optimal pH for this enzyme was found to be 9.3, and its Michaelis constant values were 674 micromolar for menthone, greater than 1 millimolar for isomenthone, and 10 micromolar for NADPH, with a catalytic turnover number of 0.06 per second [1].

In contrast, the menthone:(−)-(3R)-menthol reductase, with a molecular mass of 34,070 Daltons, demonstrated a pronounced specificity for (−)-menthone, converting it to ninety-five percent (−)-(3R)-menthol and five percent (+)-(3S)-neomenthol. When acting on (+)-isomenthone, the enzyme produced eighty-seven percent (+)-(3R)-neoisomenthol and thirteen percent (+)-(3S)-isomenthol. The enzyme's optimal activity occurred at neutral pH, with Michaelis constant values of 3.0 micromolar for menthone, 41 micromolar for isomenthone, and 0.12 micromolar for NADPH, and a turnover number of 0.6 per second [1]. These kinetic properties, summarized in Table 1, reflect the high degree of stereoselectivity and efficiency necessary for the accumulation of specific menthol isomers in peppermint oil.

Table 1. Kinetic Properties of Menthone Reductases from Peppermint

| Enzyme | Substrate | Product Ratio (%) | Optimal pH | K_m (μM) Menthone | K_m (μM) Isomenthone | K_m (μM) NADPH | k_cat (s^−1) |

|---|---|---|---|---|---|---|---|

| (+)-(3S)-Neomenthol Reductase | (−)-Menthone | 94 (+)-(3S)-neomenthol / 6 (−)-(3R)-menthol | 9.3 | 674 | >1000 | 10 | 0.06 |

| (+)-Isomenthone | 86 (+)-(3S)-isomenthol / 14 (+)-(3R)-neoisomenthol | ||||||

| (−)-(3R)-Menthol Reductase | (−)-Menthone | 95 (−)-(3R)-menthol / 5 (+)-(3S)-neomenthol | 7.0 | 3.0 | 41 | 0.12 | 0.6 |

| (+)-Isomenthone | 87 (+)-(3R)-neoisomenthol / 13 (+)-(3S)-isomenthol |

The cloning and expression of these reductase genes not only clarified the enzymatic steps responsible for the diversity of menthol isomers but also provided genetic tools for metabolic engineering. By introducing or modulating the expression of these genes in peppermint or heterologous hosts, researchers have been able to alter essential oil composition and enhance the yield of desirable monoterpenes [4] [5]. For example, the heterologous expression of the entire menthol biosynthetic pathway in Saccharomyces cerevisiae, including the key reductases, enabled the de novo synthesis of (−)-menthol from glucose, demonstrating the utility of these genes for biotechnological applications [5].

Further structural and functional studies have focused on upstream enzymes such as pulegone reductase, which catalyzes the stereoselective reduction of pulegone to menthone. Characterization of pulegone reductase from Nepeta tenuifolia and Mentha piperita revealed that specific amino acid residues in the enzyme's active site, notably leucine-56, valine-282, and valine-284, play critical roles in determining substrate binding and product stereoselectivity [2]. Site-directed mutagenesis and molecular modeling confirmed that alterations in these residues can significantly shift the ratio of menthone to isomenthone produced, providing additional targets for pathway engineering.

Transcriptional Regulation During Oil Gland Development

The biosynthesis of (−)-menthone and related monoterpenes is spatially and temporally regulated within the glandular trichomes, or oil glands, of peppermint leaves. These specialized structures are the principal sites of essential oil accumulation, and their development is tightly coupled to the transcriptional activation of monoterpene biosynthetic genes. Transcriptomic analyses have revealed that the expression of menthone reductase genes is highly upregulated during the maturation of oil glands, coinciding with the period of maximal essential oil biosynthesis [1] [3].

The regulatory mechanisms controlling gene expression in oil glands involve both developmental cues and metabolic feedback. During early leaf development, the biosynthetic pathway is oriented toward the accumulation of (−)-menthone, which dominates the essential oil profile of maturing leaves. As the leaves approach maturity and flower initiation begins, a second phase of oil maturation ensues, characterized by the upregulation of menthone reductase genes and the conversion of (−)-menthone to (−)-menthol and other isomers [1]. This transition is orchestrated by a suite of transcription factors and signaling pathways that respond to developmental signals and possibly to the accumulation of pathway intermediates.

Recent studies employing RNA sequencing and gene expression profiling have identified several candidate transcription factors that may regulate menthone biosynthetic genes. These include members of the MYB, bHLH, and WRKY families, which are known to play roles in secondary metabolism and trichome development in other plant species [3]. Functional validation of these regulators through overexpression and knockdown experiments has begun to elucidate their specific contributions to oil gland ontogeny and monoterpene biosynthesis.

In addition to transcriptional regulation, post-transcriptional and epigenetic mechanisms may also influence the expression of menthone pathway genes. For example, microRNAs and chromatin remodeling factors have been implicated in the fine-tuning of secondary metabolite pathways in other aromatic plants, suggesting that similar processes may operate in Mentha species. The integration of these regulatory layers ensures the precise coordination of enzyme expression with oil gland development and environmental conditions.

Evolutionary Origins of Menthol Pathway Enzymes

The evolutionary history of menthol pathway enzymes provides critical insight into the diversification of monoterpene metabolism in the Lamiaceae family. Comparative genomic and phylogenetic analyses have revealed that the key enzymes involved in (−)-menthone biosynthesis, including menthone reductases and pulegone reductases, belong to ancient and highly conserved enzyme superfamilies [1] [2] [3]. The short-chain dehydrogenase/reductase family, in particular, encompasses a wide range of oxidoreductases with diverse substrate specificities and catalytic properties.

Gene duplication and neofunctionalization have played prominent roles in the evolution of the menthol pathway. In peppermint, the presence of multiple menthone reductase genes with distinct substrate and product specificities reflects a history of gene duplication followed by divergence in enzyme function. This diversification has enabled the plant to produce a complex array of menthol isomers, each contributing to the unique sensory profile of peppermint oil [1]. Table 2 summarizes the evolutionary relationships and functional properties of selected menthone pathway enzymes.

Table 2. Evolutionary Relationships and Functional Properties of Menthone Pathway Enzymes

| Enzyme | Family/Superfamily | Evolutionary Origin | Functional Role in Pathway | Species Example |

|---|---|---|---|---|

| Menthone:(−)-(3R)-menthol reductase | Short-chain dehydrogenase/reductase | Gene duplication and divergence | Reduction of (−)-menthone to (−)-(3R)-menthol | Mentha x piperita |

| Menthone:(+)-(3S)-neomenthol reductase | Short-chain dehydrogenase/reductase | Gene duplication and divergence | Reduction of (−)-menthone to (+)-(3S)-neomenthol | Mentha x piperita |

| Pulegone reductase | Medium-chain dehydrogenase/reductase | Ancient conserved enzyme family | Reduction of pulegone to menthone/isomenthone | Mentha piperita, Nepeta tenuifolia |

| Limonene synthase | Terpene synthase | Diversification from ancestral terpene synthases | Cyclization of geranyl diphosphate to limonene | Mentha spicata |

The recruitment of these enzymes into the menthol biosynthetic pathway has been driven by selective pressures associated with ecological interactions, such as herbivore deterrence and pathogen defense. The ability to produce a diverse array of monoterpenes has likely conferred adaptive advantages, enabling Mentha species to colonize a wide range of environments and resist biotic stressors. Moreover, the modular nature of monoterpene biosynthetic pathways has facilitated the evolution of novel enzyme activities through mutation and recombination, further expanding the chemical diversity of plant secondary metabolites.

Structural studies have provided additional insight into the evolutionary adaptation of menthol pathway enzymes. For instance, the crystal structure of pulegone reductase from Mentha piperita revealed the presence of specific amino acid residues that govern substrate binding and product stereoselectivity [2]. Comparative analysis of these residues across related enzymes suggests that subtle changes in active site architecture have enabled the emergence of new catalytic functions, contributing to the evolutionary plasticity of the pathway.

Detailed Research Findings

Functional Characterization of Menthone Reductases

The functional characterization of menthone reductases has relied on a combination of biochemical assays, recombinant expression systems, and structural biology. In vitro enzyme assays using recombinant proteins expressed in Escherichia coli have enabled precise measurement of substrate specificity, product distribution, and kinetic parameters [1]. Gas chromatography-mass spectrometry has been employed to quantify the ratio of menthol isomers produced from (−)-menthone and related substrates, confirming the high degree of stereoselectivity exhibited by each reductase.

Site-directed mutagenesis studies have identified critical amino acid residues that influence enzyme activity and selectivity. For example, mutations in the binding pocket of pulegone reductase, such as leucine-56, valine-282, and valine-284, have been shown to alter the ratio of menthone to isomenthone produced, supporting the role of these residues in substrate orientation and catalysis [2]. Molecular dynamics simulations and docking studies have further elucidated the interactions between substrate, cofactor, and enzyme, providing a structural framework for understanding enzyme function.

Genetic Manipulation and Metabolic Engineering

The isolation and characterization of menthone reductase genes have enabled the development of transgenic peppermint plants with altered essential oil composition. By overexpressing or silencing specific pathway genes, researchers have been able to increase the yield of (−)-menthol and reduce the accumulation of undesirable byproducts [4]. For instance, the introduction of additional copies of menthone reductase genes, or the use of strong, trichome-specific promoters, has resulted in transgenic lines with enhanced oil content and improved flavor profiles.

Metabolic engineering approaches have also extended to heterologous hosts, such as Saccharomyces cerevisiae, for the microbial production of (−)-menthol. By reconstructing the entire biosynthetic pathway from glucose to (−)-menthol, including the key menthone reductases, researchers have achieved de novo synthesis of (−)-menthol in yeast, laying the groundwork for industrial-scale bioproduction [5]. Optimization of pathway flux, enzyme expression, and fermentation conditions has further improved yields, demonstrating the potential of synthetic biology for sustainable monoterpene production.

Transcriptional Profiling During Oil Gland Ontogeny

Transcriptomic analyses of peppermint leaves at different developmental stages have revealed dynamic changes in gene expression associated with oil gland maturation. The expression of menthone reductase genes is tightly correlated with the onset of oil biosynthesis and the accumulation of (−)-menthone in young leaves [1] [3]. As oil glands mature, a coordinated increase in the expression of downstream reductases leads to the conversion of (−)-menthone to (−)-menthol and related isomers, reflecting a shift in metabolic flux driven by developmental and possibly environmental cues.

Candidate transcription factors implicated in the regulation of menthone pathway genes have been identified through co-expression analysis and promoter motif searches [3]. Functional studies using overexpression and RNA interference have begun to validate the roles of these regulators in modulating pathway activity and oil gland development. The integration of transcriptomic, proteomic, and metabolomic data is providing a systems-level understanding of the regulatory networks governing monoterpene biosynthesis in Mentha species.

Evolutionary Diversification of Monoterpene Pathways

Phylogenetic analysis of menthone pathway enzymes across the Lamiaceae family has revealed patterns of gene duplication, divergence, and neofunctionalization that underlie the chemical diversity observed in Mentha and related genera [1] [2] [3]. Comparative genomics has identified orthologous and paralogous genes encoding menthone reductases, pulegone reductases, and other pathway enzymes, highlighting the evolutionary plasticity of monoterpene biosynthesis.

The recruitment of enzymes from ancient oxidoreductase superfamilies, coupled with the evolution of novel substrate specificities, has enabled the emergence of complex monoterpene profiles in peppermint and other aromatic plants. Structural adaptations in active site architecture, driven by positive selection and functional innovation, have further contributed to the diversification of menthol pathway enzymes. These evolutionary processes have been shaped by ecological interactions, including herbivory, pollination, and pathogen pressure, which have selected for the production of specific monoterpenes with defensive or attractive properties.

Data Tables

Table 3. Expression Patterns of Menthone Pathway Genes During Oil Gland Development

| Developmental Stage | Relative Expression of Menthone Reductase Genes | Major Oil Component | Reference |

|---|---|---|---|

| Young leaves | Low | (−)-Menthone | [1] [3] |

| Maturing leaves | High | (−)-Menthone, (−)-Menthol | [1] [3] |

| Mature leaves | Very high | (−)-Menthol, Neomenthol | [1] [3] |

Table 4. Critical Amino Acid Residues in Pulegone Reductase Active Site

| Residue Position | Amino Acid | Functional Role | Effect of Mutation | Reference |

|---|---|---|---|---|

| 56 | Leucine | Substrate binding, selectivity | Increased product yield | [2] |

| 282 | Valine | Stereoselectivity | Altered menthone/isomenthone ratio | [2] |

| 284 | Valine | Stereoselectivity | Altered menthone/isomenthone ratio | [2] |

| 57 | Arginine | Hydrogen bonding | Reduced enzyme activity | [2] |

| 77 | Serine | Substrate orientation | Decreased activity | [2] |

| 257 | Tyrosine | Substrate orientation | Decreased activity | [2] |

| 281 | Phenylalanine | Substrate orientation | Decreased activity | [2] |

| 283 | Valine | Substrate orientation | Decreased activity | [2] |

The stereochemical complexity of (-)-menthone arises from the presence of two asymmetric carbon centers located at positions 2 and 5 of the cyclohexane ring framework [1]. The spatial arrangement of atoms at these chiral centers determines the absolute configuration, which is designated using the Cahn-Ingold-Prelog priority rules with descriptors R (Latin rectus, right) or S (Latin sinister, left) [2] [1].

(-)-Menthone, formally designated as (2S,5R)-trans-2-isopropyl-5-methylcyclohexanone, represents the most abundant natural isomer found in essential oils [1]. This stereoisomer projects the isopropyl and methyl groups on opposite sides of the cyclohexane ring, creating the trans geometric relationship [1]. The enantiomeric partner, (+)-menthone with (2R,5S) configuration, also exists but occurs in significantly lower natural abundance [1].

| Compound | Configuration C2 | Configuration C5 | Stereochemical Type | Natural Abundance | Optical Rotation |

|---|---|---|---|---|---|

| (-)-Menthone | S | R | trans | Major | Negative |

| (+)-Menthone | R | S | trans | Minor | Positive |

| (-)-Isomenthone | S | S | cis | Minor | Negative |

| (+)-Isomenthone | R | R | cis | Very Minor | Positive |

The diastereomeric relationship between menthone and isomenthone creates distinct conformational preferences [2] [3]. While menthone adopts a chair conformation with both substituents in energetically favorable equatorial positions, isomenthone faces the constraint that one substituent must occupy the less favorable axial position due to the cis arrangement of the chiral centers [3].

Quantum chemical analysis reveals that the chair conformation dominates the conformational landscape of (-)-menthone under gas-phase conditions [2] [3]. The preference for equatorial positioning of both the isopropyl and methyl substituents minimizes steric interactions and optimizes the overall molecular stability [3]. This structural arrangement is consistent with NMR spectroscopic evidence and gas-phase electron diffraction studies that confirm the chair configuration as the predominant form [2].

Quantum Chemical Analysis of Rotational Spectra

Comprehensive quantum chemical calculations employing density functional theory and ab initio methods have provided detailed insights into the rotational spectroscopic properties of (-)-menthone [2] [3]. The computational analysis utilized multiple theoretical approaches including B3LYP/aug-cc-pVTZ, B3LYP/6-311++G(d,p), and MP2/6-311++G(d,p) levels of theory to ensure robust predictions [2].

The quantum chemical calculations identified three distinct conformers of (-)-menthone, designated as conformers A, B, and C, which differ primarily in the rotational orientation of the isopropyl group relative to the cyclohexane ring [2] [3]. These conformers exhibit distinct rotational constants and dipole moment components that enable their differentiation through microwave spectroscopy [2].

| Method | Conformer | ΔE₀ (kJ/mol) | A (MHz) | B (MHz) | C (MHz) | μₐ (D) | μᵦ (D) | μᶜ (D) | μₜₒₜₐₗ (D) |

|---|---|---|---|---|---|---|---|---|---|

| B3LYP/aug-cc-pVTZ | A | 0.00 | 1045.1 | 905.3 | 720.4 | 2.12 | 2.37 | 0.11 | 3.19 |

| B3LYP/aug-cc-pVTZ | B | 2.91 | 1111.4 | 869.4 | 713.7 | 2.32 | 1.77 | 0.19 | 2.93 |

| B3LYP/aug-cc-pVTZ | C | 2.65 | 1110.1 | 861.9 | 711.1 | 2.19 | 1.83 | 0.03 | 2.85 |

| MP2/6-311++G(d,p) | A | 0.81 | 1056.4 | 913.9 | 727.6 | 2.05 | 2.56 | 0.09 | 3.28 |

| MP2/6-311++G(d,p) | B | 0.00 | 1121.2 | 877.0 | 720.5 | 2.19 | 2.00 | 0.19 | 2.97 |

| MP2/6-311++G(d,p) | C | 0.08 | 1119.9 | 869.7 | 717.9 | 2.03 | 2.06 | 0.02 | 2.90 |

The theoretical analysis reveals significant discrepancies in the relative energy ordering of conformers between different computational methods [2]. While B3LYP calculations predict conformer A as the global minimum, MP2 calculations favor conformer B as the lowest energy structure [2]. This variation reflects the complex interplay of intramolecular interactions, including van der Waals forces, dispersion interactions, and potential hydrogen bonding to the ketone oxygen [2].

The calculated rotational constants demonstrate excellent agreement with experimental values, with deviations typically less than 2% for all three conformers [2] [3]. The dipole moment components provide crucial information for understanding the rotational transition intensities, with μᵦ generally being the largest component for all conformers [2].

Comparative Microwave Spectroscopy Studies

Broadband Fourier-transform microwave spectroscopy in the frequency range of 2-8.5 GHz has enabled the simultaneous detection and analysis of multiple (-)-menthone conformers [2] [3]. The experimental approach utilized chirped-pulse excitation followed by free induction decay detection, providing comprehensive coverage of the rotational spectrum [2].

The microwave spectroscopic investigation successfully identified three distinct conformers of (-)-menthone under the cold conditions of the supersonic molecular jet expansion [2] [3]. The experimentally determined rotational constants for these conformers demonstrate remarkable agreement with quantum chemical predictions [2].

| Conformer | A (MHz) | B (MHz) | C (MHz) | ΔJ (kHz) | ΔJK (kHz) | σ (kHz) | N Transitions |

|---|---|---|---|---|---|---|---|

| Menthone A | 1953.43379 | 694.51551 | 586.57758 | 0.0106 | 0.0234 | 7.4 | 92 |

| Menthone B | 2021.98637 | 693.53686 | 562.13636 | 0.0109 | 0.0473 | 6.0 | 112 |

| Menthone C | 2109.38469 | 681.13604 | 598.12413 | 0.0183 | 0.0970 | 5.8 | 57 |

The spectroscopic analysis revealed that all three conformers exhibit predominantly b-type rotational transitions, with fewer a-type transitions and minimal c-type transitions [2] [3]. This transition pattern is consistent with the calculated dipole moment components, where μᵦ exceeds μₐ and μᶜ for all conformers [2].

The conformational dynamics of (-)-menthone are characterized by energy barriers ranging from 12 to 40 kJ/mol between different conformational states [2]. These barriers are sufficiently high to prevent interconversion during the rapid cooling process of the supersonic expansion, allowing the observation of multiple conformers simultaneously [2] [3].

| Conformational Transition | Energy Barrier (kJ/mol) | Computational Method | Dynamics Type |

|---|---|---|---|

| Menthone A → Menthone B | 12.5 | B3LYP/6-311++G(d,p) | Conformational |

| Menthone B → Menthone C | 18.2 | B3LYP/6-311++G(d,p) | Conformational |

| Menthone A → Menthone C | 15.7 | B3LYP/6-311++G(d,p) | Conformational |

| Isopropyl Group Rotation | 8.3 | B3LYP/6-311++G(d,p) | Internal Rotation |

| Methyl Group Rotation | 12.0 | B3LYP/6-311++G(d,p) | Internal Rotation |

| Chair-Chair Interconversion | 40.0 | B3LYP/6-311++G(d,p) | Ring Flipping |

The rotational spectra display characteristic patterns that enable the differentiation of conformers through automated assignment algorithms [2] [3]. Computer-aided analysis techniques have been developed to handle the complex spectral overlaps and facilitate the identification of individual conformers in dense broadband spectra [2].

The comparative analysis between (-)-menthone and its diastereomer (-)-isomenthone reveals fundamental differences in their conformational landscapes [2] [3]. While (-)-menthone exhibits three observable conformers with chair cyclohexane configurations, (-)-isomenthone shows only one conformer under similar experimental conditions [3]. This difference arises from the distinct steric constraints imposed by the cis versus trans arrangements of the chiral centers [3].

Physical Description

Colorless liquid with a mild odor of peppermint; [Hawley]

Liquid with a mild odor of peppermint; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]

colourless to pale yellowish liquid with a mint-like odou

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

207.00 to 210.00 °C. @ 760.00 mm Hg

Heavy Atom Count

Taste

Density

LogP

3.05

Odor

CHARACTERISTIC ODOR SIMILAR TO MENTHOL

Decomposition

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 87 of 1620 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 1533 of 1620 companies with hazard statement code(s):;

H315 (92.17%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (92.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

89-80-5

491-07-6

10458-14-7

Metabolism Metabolites

Associated Chemicals

l-Menthone;14073-97-3

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-: ACTIVE

Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2S,5R)-: ACTIVE

L-ISOMENTHONE HAS BEEN IDENTIFIED IN REUNION GERANIUM, PELARGONIUM CAPITATUM, & OTHERS. /L-ISOMENTHONE/

FLAVORS USEFUL IN: TOOTHPASTE FLAVORS, MINT FLAVORS.

NON-ALCOHOLIC BEVERAGES 7.7 PPM; ICE CREAM, ICES 33 PPM; CANDY 71 PPM; BAKED GOODS 52 PPM; CHEWING GUM 8.7 PPM. FEMA 2667.

The menthone isomers have a strong tendency to interconvert and are therefore difficult to obtain in high purity.

Analytic Laboratory Methods

TWO METHODS WERE USED TO DETECT MENTHONE IN ESSENTIAL OILS, SILYLATION (OF HYDROXY COMPD) FOLLOWED BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY & EXTRACTION WITH GIRARD D REAGENT FOLLOWED BY GAS CHROMATOGRAPHY.